Product packaging for 1-(4-Bromobenzyl)piperidin-4-ol(Cat. No.:CAS No. 184921-07-1)

1-(4-Bromobenzyl)piperidin-4-ol

Cat. No.: B3111689
CAS No.: 184921-07-1
M. Wt: 270.17 g/mol
InChI Key: ADVVFZJCQAZNBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Nitrogenous Heterocycles in Pharmaceutical Development

Nitrogen-containing heterocycles are among the most significant structural motifs in the realm of pharmaceutical development. openmedicinalchemistryjournal.com A substantial portion of FDA-approved small-molecule drugs, estimated to be around 59-60%, incorporate a nitrogen heterocycle in their structure. openmedicinalchemistryjournal.comnih.gov This widespread use can be attributed to several key factors. The nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets like proteins and nucleic acids. nih.gov Furthermore, the nitrogen atom can be protonated, influencing the solubility and transport of the drug molecule within the body. The structural diversity of nitrogenous heterocycles allows for the fine-tuning of a molecule's three-dimensional shape, which is critical for selective binding to its intended target. mdpi.commsesupplies.com

The stability of these ring systems, coupled with their capacity for a wide range of chemical modifications, makes them versatile building blocks for medicinal chemists. mdpi.com From alkaloids, which are naturally occurring compounds with potent biological activities, to entirely synthetic drugs, nitrogenous heterocycles are integral to a broad spectrum of therapeutic areas. mdpi.comencyclopedia.pub

Historical Context and Evolution of Piperidine-Based Therapeutics

The journey of piperidine (B6355638) in medicine is a long and storied one. The piperidine ring is found in numerous natural alkaloids, some of which have been used for centuries in traditional medicine. encyclopedia.pubwikipedia.org For instance, piperine, the compound responsible for the pungency of black pepper, contains a piperidine moiety and has been investigated for various biological properties. encyclopedia.pub Coniine, a toxic alkaloid from poison hemlock, also features a piperidine ring and is historically significant. wikipedia.org

The advent of modern medicinal chemistry saw the systematic exploration and modification of the piperidine scaffold to develop new therapeutic agents. This has led to the creation of a multitude of synthetic piperidine-containing drugs with diverse pharmacological actions. arizona.eduresearchgate.net Today, piperidine derivatives are found in a wide array of drug classes, including analgesics, antihistamines, antipsychotics, and anticancer agents. arizona.eduijnrd.org The evolution of piperidine-based therapeutics highlights the enduring importance of this scaffold in the quest for novel and effective medicines. researchgate.net

The Therapeutic Relevance of Piperidin-4-ol Derivatives

Within the broad family of piperidine-containing compounds, piperidin-4-ol derivatives represent a particularly important subclass. The hydroxyl group at the 4-position of the piperidine ring provides a key point for further functionalization, allowing for the synthesis of a diverse library of compounds with varied biological activities. This hydroxyl group can also participate in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and specificity.

Research has shown that the 4-hydroxypiperidine (B117109) core is a privileged scaffold in drug discovery. sigmaaldrich.com For example, derivatives of 4-hydroxypiperidine have been investigated for their potential as antagonists of the human H3 receptor, which is a target for the treatment of various neurological and psychiatric disorders. sigmaaldrich.com Furthermore, the introduction of different substituents on the piperidine nitrogen and at other positions on the ring allows for the modulation of a compound's properties, making piperidin-4-ol a versatile template for the design of new therapeutic agents. ontosight.aiontosight.ai

Defining the Research Scope for 1-(4-Bromobenzyl)piperidin-4-ol

This article will provide a focused and comprehensive examination of the chemical compound This compound . The scope of this review is strictly limited to the chemical and physical properties, synthesis, reactivity, and potential applications of this specific molecule as a research chemical and intermediate. The structure of this compound, featuring a piperidin-4-ol core N-substituted with a 4-bromobenzyl group, makes it a valuable building block in synthetic organic and medicinal chemistry. The presence of the bromine atom on the phenyl ring offers a site for further chemical modification through various cross-coupling reactions, enhancing its utility in the synthesis of more complex molecules. This focused analysis will provide a detailed understanding of the fundamental characteristics of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16BrNO B3111689 1-(4-Bromobenzyl)piperidin-4-ol CAS No. 184921-07-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-bromophenyl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c13-11-3-1-10(2-4-11)9-14-7-5-12(15)6-8-14/h1-4,12,15H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVVFZJCQAZNBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical and Physical Properties of 1 4 Bromobenzyl Piperidin 4 Ol

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These data are essential for its handling, characterization, and use in chemical reactions.

PropertyValue
Molecular Formula C12H16BrNO
Molecular Weight 270.16 g/mol
CAS Number 184921-07-1
Appearance Solid
SMILES OC1CCN(CC2=CC=C(Br)C=C2)CC1

Data sourced from bldpharm.com

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of a synthesized compound. The following table would typically contain the key spectroscopic signatures for this compound.

Spectroscopic TechniqueKey Data
¹H NMR Data not available in the search results.
¹³C NMR Data not available in the search results.
Mass Spectrometry Data not available in the search results.
Infrared (IR) Spectroscopy Data not available in the search results.

Chemical Reactivity and Transformation Studies of 1 4 Bromobenzyl Piperidin 4 Ol Analogues

Reactions Involving the Hydroxyl Group

Oxidation Pathways

The oxidation of the tertiary alcohol in 1-(4-bromobenzyl)piperidin-4-ol analogues to the corresponding ketone, 1-(4-bromobenzyl)piperidin-4-one, is a common transformation. However, the oxidation of tertiary alcohols can be challenging and often requires specific reagents to avoid side reactions. libretexts.org While direct oxidation of tertiary alcohols is not possible without C-C bond cleavage, related 4-hydroxypiperidines can be converted to their corresponding piperidin-4-ones. Reagents such as Dess-Martin periodinane (DMP) in dichloromethane (B109758) are effective for the oxidation of primary and secondary alcohols to aldehydes and ketones under mild conditions. wikipedia.orgorganic-chemistry.orglibretexts.orgwikipedia.org For tertiary alcohols, alternative strategies are often employed, such as conversion to a more reactive intermediate.

ReactantReagentProductYield (%)Reference
1-Benzyl-4-hydroxypiperidineDess-Martin Periodinane1-Benzylpiperidin-4-oneHighGeneral Method wikipedia.org
Primary/Secondary AlcoholsDess-Martin PeriodinaneAldehyde/KetoneHigh wikipedia.orgorganic-chemistry.orgwikipedia.org

Reduction Reactions

The reduction of the tertiary hydroxyl group in this compound analogues to yield the corresponding 1-(4-bromobenzyl)piperidine (B69257) is a deoxygenation reaction. Direct reduction of alcohols to alkanes can be achieved under various conditions. A highly chemoselective system for the reduction of secondary and tertiary alcohols utilizes chlorodiphenylsilane in the presence of a catalytic amount of indium trichloride. acs.orgorganic-chemistry.orgnih.gov This method is advantageous as it tolerates other functional groups, such as the bromo substituent on the aromatic ring. Another classical method for the deoxygenation of alcohols is the Barton-McCombie reaction, which involves the formation of a thioxoester followed by radical-induced reduction with a tin hydride. stackexchange.com

ReactantReagentProductYield (%)Reference
Secondary/Tertiary AlcoholsPh2SiHCl, InCl3 (cat.)AlkaneHigh acs.orgorganic-chemistry.orgnih.gov
Benzylic AlcoholsH2, Pd/CAlkylbenzeneHigh stackexchange.com

Nucleophilic Substitution at the Hydroxyl Center

Direct nucleophilic substitution of the hydroxyl group is difficult due to its poor leaving group nature (OH-). libretexts.org Activation of the hydroxyl group is therefore necessary. One of the most effective methods for achieving this with inversion of stereochemistry is the Mitsunobu reaction. tcichemicals.comrsc.orgorganicreactions.orgchemistrysteps.com This reaction typically involves the use of a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). While the Mitsunobu reaction is generally more efficient for primary and secondary alcohols, it has been successfully applied to some tertiary alcohols, albeit often requiring harsher conditions. rsc.org This reaction allows for the introduction of a variety of nucleophiles, including carboxylic acids (to form esters), imides, and other acidic compounds.

ReactantReagentProductStereochemistryReference
Chiral Secondary AlcoholPPh3, DEAD, R'COOHEsterInversion rsc.org
Tertiary AlcoholPMe3, ADDP, HN3Tertiary AzideInversion rsc.org

Reactions at the Piperidine (B6355638) Nitrogen Atom

The secondary amine within the piperidine ring is a versatile handle for functionalization. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic, allowing for a variety of reactions, most notably N-alkylation and N-acylation.

N-alkylation can be achieved by reacting the piperidine with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. organicreactions.org For instance, reaction with various benzyl (B1604629) chlorides in the presence of potassium carbonate is a common procedure. ontosight.ai

N-acylation is another important transformation, readily achieved by treating the piperidine with acyl chlorides or anhydrides, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to scavenge the acid byproduct.

Furthermore, the benzyl group on the nitrogen can serve as a protecting group and can be removed via catalytic hydrogenation (N-debenzylation) using a palladium catalyst (Pd/C) and a hydrogen source, such as hydrogen gas or ammonium (B1175870) formate. sciencemadness.org This unmasks the secondary amine, allowing for further derivatization at this position.

Reactions Involving the Bromine Substituent on the Aromatic Ring

The bromine atom on the phenyl ring is a key functional group that opens the door to a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. acs.orgnih.govrsc.orgresearchgate.net In this reaction, the aryl bromide is coupled with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 4-position of the benzyl moiety.

The Buchwald-Hartwig amination is another cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds. organic-chemistry.orgnih.govstackexchange.comtcichemicals.comCurrent time information in Bangalore, IN. This reaction involves the palladium-catalyzed coupling of the aryl bromide with a primary or secondary amine, providing access to a diverse range of N-arylated derivatives.

Reaction TypeReactantsCatalyst SystemProductReference
Suzuki-Miyaura CouplingAryl Bromide, Boronic AcidPd Catalyst, BaseBiaryl acs.orgnih.govrsc.org
Buchwald-Hartwig AminationAryl Bromide, AminePd Catalyst, Ligand, BaseArylamine organic-chemistry.orgnih.govCurrent time information in Bangalore, IN.

Derivatization for Biological Activity Profiling

The structural motif of this compound is found in a number of compounds with interesting biological activities. researchgate.netnih.govbiomedpharmajournal.orgnih.gov Derivatization of this scaffold is a common strategy in drug discovery to explore and optimize interactions with biological targets. For instance, the synthesis of novel phenacyl derivatives of piperidines has been explored for their cytotoxic and analgesic activities. researchgate.net The piperidine scaffold is a common feature in many FDA-approved drugs. bepls.com

The synthesis of spiropiperidines, which can be accessed from 4-hydroxypiperidine (B117109) precursors, has gained popularity in drug discovery as a means to explore three-dimensional chemical space. bepls.comrsc.orgwhiterose.ac.uk The introduction of a spirocyclic system can lead to improved pharmacological properties.

Furthermore, modifications at the piperidine nitrogen and the 4-position of the benzyl ring, as described in the sections above, are routinely employed to modulate the pharmacokinetic and pharmacodynamic properties of these compounds. For example, the introduction of different substituents on the benzyl ring can influence the analgesic and anti-inflammatory activities of related piperazinium compounds. nih.gov

Spectroscopic Analysis of this compound Remains Elusive in Publicly Available Data

Searches for the synthesis and characterization of this compound did not uncover any scholarly articles or patents containing the requisite detailed spectral assignments. The information found often pertained to structurally similar but distinct compounds, such as 4-(4-bromophenyl)piperidin-4-ol (B1199205), where the bromo-substituted phenyl group is attached to the C4 position of the piperidine ring, or 1-(4-bromobenzyl)piperidine, which lacks the hydroxyl group at the C4 position. These variations in structure lead to significantly different spectroscopic signatures.

Consequently, the generation of an in-depth scientific article focusing on the "Advanced Spectroscopic Characterization and Structural Elucidation of this compound," complete with data tables for ¹H and ¹³C NMR, analysis of 2D NMR, mass fragmentation patterns, and vibrational and electronic transitions, cannot be fulfilled at this time due to the absence of the necessary foundational data.

Further research or de novo synthesis and characterization of this compound would be required to produce the specific spectroscopic data needed to populate the detailed analytical sections outlined in the initial request.

Density Functional Theory (DFT) Calculations

Extensive searches of scientific literature and chemical databases have revealed no specific studies employing Density Functional Theory (DFT) calculations for the analysis of this compound. Consequently, there is no published data available for the following subsections.

Molecular Geometry Optimization

There are no available research findings on the molecular geometry optimization of this compound using DFT methods. Therefore, optimized bond lengths, bond angles, and dihedral angles for this specific compound have not been reported in the scientific literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

No studies have been identified that report on the Frontier Molecular Orbital (FMO) analysis of this compound. As a result, data concerning the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap are not available.

Prediction of Spectroscopic Parameters

There is a lack of research on the theoretical prediction of spectroscopic parameters for this compound using DFT or other computational methods. Therefore, no data tables comparing theoretical and experimental spectroscopic data (such as IR, NMR, or UV-Vis) can be provided.

Analysis of Chemical Reactivity Trends

No computational studies have been published that analyze the chemical reactivity trends of this compound. Information on reactivity descriptors such as electronegativity, hardness, softness, and electrophilicity index for this compound is therefore not available.

Molecular Docking Studies with Protein Targets

Searches of the existing scientific literature did not yield any molecular docking studies specifically investigating the interaction of this compound with any protein targets.

Ligand-Target Binding Mode Prediction

As no molecular docking studies have been reported for this compound, there are no findings on its predicted binding modes, binding affinities, or specific interactions with any protein active sites. Consequently, no data tables detailing docking scores or interacting amino acid residues can be presented.

Interaction Energy Calculations

Interaction energy calculations are fundamental in computational chemistry to quantify the non-covalent forces between a ligand and its target receptor or between different parts of a molecule. These calculations can elucidate the nature and strength of interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions, which are crucial for molecular recognition and binding affinity.

For a molecule like this compound, interaction energy calculations would typically be performed in the context of its binding to a biological target. The process involves docking the molecule into the active site of a receptor and then using quantum mechanics (QM) or molecular mechanics (MM) methods to calculate the binding energy. The total interaction energy is a sum of various components, as illustrated in the hypothetical data below for the interaction of this compound with a generic protein active site.

Table 1: Hypothetical Interaction Energy Components for this compound with a Target Protein (Note: This data is illustrative and not from a specific study on this compound)

Interaction Type Energy (kcal/mol) Contributing Moieties
Electrostatic -5.8 Piperidinol hydroxyl group, Bromobenzyl group
Van der Waals -4.2 Entire molecule
Hydrogen Bonding -3.5 Piperidinol hydroxyl group (donor/acceptor)
Desolvation Penalty +2.1 Polar groups moving from solvent to binding site
Total Binding Energy -11.4

These calculations are critical for understanding the key structural features of this compound that contribute to its binding. For instance, the hydroxyl group on the piperidine ring can act as a hydrogen bond donor or acceptor, while the bromobenzyl group can engage in hydrophobic and halogen bonding interactions. The precise quantification of these energies helps in the rational design of more potent and selective analogs.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational landscapes and the assessment of structural stability over time. nih.govnih.gov For this compound, MD simulations are invaluable for understanding the flexibility of the piperidine ring and the rotational freedom of the benzyl substituent.

The piperidine ring in this compound typically adopts a chair conformation. However, the orientation of the substituents (4-hydroxyl and 1-benzyl) can be either axial or equatorial. The relative stability of these conformers is influenced by steric and electronic factors. nih.gov MD simulations can track the transitions between different conformational states and determine their relative populations.

A typical MD simulation involves placing the molecule in a simulated solvent box and integrating Newton's equations of motion for all atoms over a period of nanoseconds to microseconds. The trajectory generated from the simulation provides detailed information about the molecule's dynamics.

Conformational Analysis:

The primary conformations of interest for the piperidine ring are the chair, boat, and twist-boat forms. For substituted piperidines, the chair conformation is generally the most stable. rsc.org The orientation of the large 4-bromobenzyl group at the nitrogen atom and the hydroxyl group at the C4 position will have a significant impact on the conformational preference. Computational studies on related 4-substituted piperidines have shown that the presence of polar substituents can influence the axial-equatorial equilibrium. nih.gov

Stability Analysis:

The stability of the molecule and its various conformations can be assessed by analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions over the course of the simulation. A stable conformation will exhibit relatively small RMSD values, indicating that it does not deviate significantly from its initial structure. RMSF analysis can pinpoint which parts of the molecule are most flexible. For this compound, the benzyl group is expected to show higher flexibility compared to the more rigid piperidine ring.

Table 2: Illustrative MD Simulation Parameters and Results for Conformational Stability of this compound (Note: This data is illustrative and not from a specific study on this compound)

Parameter Value Description
Simulation Time 100 ns The total time the simulation was run.
Force Field OPLS4 A set of parameters to describe the potential energy of the system. nih.gov
Solvent Model TIP3P A model for water molecules in the simulation box. nih.gov
Temperature 300 K The temperature at which the simulation was maintained.
Pressure 1 atm The pressure at which the simulation was maintained.
Average RMSD 1.5 Å The average deviation of the molecule from its starting structure.
Predominant Conformer Chair The most frequently observed conformation of the piperidine ring.

The results from MD simulations, such as the predominant conformers and their relative energies, are crucial for understanding how this compound might interact with biological targets and for interpreting experimental data from techniques like NMR spectroscopy. nih.gov

Applications in Research and As a Building Block

Role as an Intermediate in the Synthesis of Bioactive Molecules

The structure of this compound makes it an ideal starting material or intermediate for the synthesis of a variety of more complex chemical entities. The piperidine (B6355638) ring is a common feature in many biologically active compounds, and the 4-hydroxy and 4-bromobenzyl groups provide handles for further chemical elaboration.

For instance, derivatives of 4-hydroxypiperidine (B117109) have been explored for their potential in treating a range of conditions. A study on 4'-4-bromophenyl-4'-piperidinol derivatives, which share a similar structural motif, showed that these compounds could be developed as multifactorial agents for Alzheimer's disease. mdpi.com Specifically, certain derivatives exhibited inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B), as well as antioxidant properties. mdpi.com While this study does not directly involve this compound, it highlights the potential of the bromophenyl-piperidinol scaffold in designing bioactive molecules.

The presence of the bromine atom on the phenyl ring of this compound is particularly significant. It allows for the use of this compound in various cross-coupling reactions to build more complex molecular architectures. This strategic placement of a reactive handle significantly expands the synthetic possibilities, enabling the creation of diverse libraries of compounds for screening in drug discovery programs.

Conclusion

1-(4-Bromobenzyl)piperidin-4-ol is a chemical compound of significant interest due to its role as a versatile intermediate in organic synthesis, particularly in the field of medicinal chemistry. Its structure, which combines the privileged piperidin-4-ol scaffold with a reactive 4-bromobenzyl group, provides a valuable platform for the construction of more complex and potentially bioactive molecules. The key takeaways from this analysis are:

Strategic Design: The molecule incorporates the piperidine (B6355638) heterocycle, a common motif in pharmaceuticals known to impart favorable properties. The 4-hydroxyl group and the bromine atom on the phenyl ring serve as key functional handles for further chemical modification.

Synthetic Accessibility: The compound can be readily synthesized through standard organic chemistry reactions, such as the N-alkylation of piperidin-4-ol.

Versatile Reactivity: The bromine atom allows for a range of cross-coupling reactions, enabling the introduction of diverse substituents and the creation of novel molecular frameworks. The hydroxyl group also offers a site for further functionalization.

Potential for Drug Discovery: As a building block, this compound holds promise for the synthesis of compounds targeting various biological pathways. The exploration of derivatives based on this scaffold could lead to the discovery of new therapeutic agents.

Synthetic Strategies for this compound and Its Analogs

The synthesis of N-substituted piperidin-4-ols, such as this compound, is a significant focus in medicinal chemistry due to the prevalence of the piperidine moiety in a vast number of pharmacologically active compounds. The construction of these molecules involves two key stages: the formation of the core piperidine ring and the subsequent substitution at the nitrogen atom. This article explores various synthetic methodologies employed for these transformations.

Exploration of Biological Activities and Molecular Interactions in Vitro Models

Enzyme Inhibition Studies

The inhibitory effects of 1-(4-Bromobenzyl)piperidin-4-ol and its derivatives have been investigated against a range of enzymes implicated in different pathological conditions.

Acetylcholinesterase (AChE) Inhibition

While research into piperidine (B6355638) derivatives has shown promise for acetylcholinesterase (AChE) inhibition in the context of Alzheimer's disease, specific data on the direct AChE inhibitory activity of this compound is not extensively detailed in the provided search results. However, related studies on piperidine-3-carbohydrazide-hydrazones have demonstrated that modifications to the piperidine scaffold can lead to potent AChE inhibitors. For instance, certain derivatives have exhibited IC50 values as low as 4.32 µM. nih.gov

KasA Enzyme Inhibition in Mycobacteria

The enzyme KasA is crucial for the synthesis of the cell wall in Mycobacterium tuberculosis, making it a significant target for anti-tuberculosis drug development. umw.edunih.govnih.gov A derivative of the core structure, 4-(4-bromophenyl)-1-pyrenemethyl-4-piperidinol, was identified through virtual screening as a potential inhibitor of KasA. umw.edu In vitro testing of this compound on Mycobacterium bovis, a bacterium similar to M. tuberculosis, demonstrated inhibition of bacterial growth at a concentration of 5 µM. umw.edu This finding suggests that the 4-(4-bromophenyl)piperidin-4-ol (B1199205) moiety is a key structural component for this inhibitory activity. umw.edu The research highlighted the importance of both the bromophenyl group at the 4-position and the substituent at the 1-position of the piperidine ring for the observed biological effect. umw.edu

Table 1: KasA Enzyme Inhibition Data

Compound Test Organism Concentration Result
4-(4-bromophenyl)-1-pyrenemethyl-4-piperidinol Mycobacterium bovis 50 µM Growth Inhibition
4-(4-bromophenyl)-1-pyrenemethyl-4-piperidinol Mycobacterium bovis 5 µM Growth Inhibition

α-Amylase Inhibition

α-Amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing postprandial hyperglycemia in diabetes. nih.govnih.gov While direct inhibitory data for this compound against α-amylase is not specified, studies on related structures provide insights. For instance, various derivatives of 4-bromobenzohydrazide (B182510) have shown good inhibitory activities against α-amylase, with some compounds exhibiting IC50 values ranging from 0.217±0.012 µM to 5.5±0.019 µM. researchgate.net This suggests that the bromophenyl group, a key feature of this compound, can be incorporated into structures with potent α-amylase inhibitory potential. The goal is often to design selective inhibitors that target α-glucosidase more strongly than α-amylase to minimize side effects. nih.gov

Aldose Reductase (ALR2) Inhibition

Aldose reductase (ALR2) is an enzyme in the polyol pathway that becomes particularly active during hyperglycemia, contributing to diabetic complications. nih.govnih.govresearchgate.net Inhibition of ALR2 is a recognized therapeutic approach. nih.gov While specific ALR2 inhibition data for this compound is not available in the search results, the broader class of compounds containing a bromophenyl group has been explored. Research on thiazoline (B8809763) derivatives, for example, has aimed to develop potent ALR2 inhibitors. nih.gov The development of effective and specific ALR2 inhibitors remains an active area of research to prevent long-term diabetic complications. nih.govfrontiersin.org

Receptor Binding Affinity and Selectivity Studies

The interaction of compounds with specific receptors is fundamental to their pharmacological action.

Serotonin (B10506) 5-HT2A Receptor Binding

The serotonin 5-HT2A receptor is a key target in the central nervous system, and its dysregulation is implicated in conditions like schizophrenia. nih.gov Antagonists of this receptor are a cornerstone of treatment for psychosis. While direct binding affinity data (such as Ki values) for this compound at the 5-HT2A receptor is not explicitly provided, the piperidine scaffold is a common feature in many 5-HT2A receptor antagonists. The search for selective 5-HT2A antagonists is an ongoing effort to improve therapeutic outcomes. nih.govnih.gov

Dopamine (B1211576) D2 and D3 Receptor Binding

A critical area of investigation for novel psychoactive compounds is their interaction with dopamine receptors, particularly the D2 and D3 subtypes, which are key targets for antipsychotic and antidepressant medications. To date, no specific binding affinity data (such as Ki values) for this compound at either the dopamine D2 or D3 receptor has been reported in the scientific literature. Future research would involve radioligand binding assays to determine the affinity of this compound for these receptors, which would elucidate its potential as a modulator of the dopaminergic system.

Opioid Receptor Interactions

Opioid receptors, including the mu (µ), delta (δ), and kappa (κ) subtypes, are central to pain perception and are the targets of opioid analgesics. The interaction of this compound with these receptors is currently uncharacterized. A thorough in vitro evaluation would be necessary to determine if this compound exhibits any agonist or antagonist activity at these receptor subtypes. Such studies are crucial for understanding any potential analgesic or side-effect profile related to the opioid system.

Sigma (σ1 and σ2) Receptor Binding

Sigma receptors, particularly the σ1 and σ2 subtypes, are implicated in a variety of cellular functions and are targets for drugs treating neurological disorders and cancer. There is currently no published data detailing the binding affinity of this compound for either the σ1 or σ2 receptor. Investigating the Ki values for this compound at both sigma receptor subtypes would be a valuable step in characterizing its pharmacological profile.

CCR5 Receptor Antagonism

The C-C chemokine receptor type 5 (CCR5) is a key protein involved in the entry of HIV into host cells, making it a significant target for antiviral therapies. The potential for this compound to act as a CCR5 receptor antagonist has not been explored. In vitro assays would be required to determine if the compound can inhibit the binding of natural ligands to the CCR5 receptor, which would indicate its potential as an anti-HIV agent.

Purinergic Receptor Modulation (P1, P2X, P2Y)

Purinergic receptors, which are divided into P1, P2X, and P2Y families, are involved in a wide array of physiological processes, including inflammation, neurotransmission, and cardiovascular function. The modulatory effects of this compound on these receptors are unknown. A comprehensive screening against the various subtypes of purinergic receptors would be necessary to identify any potential activity.

Cellular Bioactivity Assays (In Vitro)

Anticancer Activity against Specific Cell Lines

The cytotoxicity of novel chemical entities against cancer cell lines is a fundamental aspect of drug discovery. As of now, there are no available studies that report the anticancer activity of this compound against any specific cancer cell lines. Future research should include in vitro cytotoxicity assays (e.g., MTT or IC50 determination) across a panel of human cancer cell lines to assess its potential as an anticancer agent.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

The piperidine structural motif is a cornerstone in the development of new therapeutic agents, with many derivatives being evaluated for their antimicrobial properties. biointerfaceresearch.comresearchgate.net Research into piperidin-4-one derivatives, which are structurally related to this compound, has shown that this class of compounds can exhibit significant in vitro antibacterial and antifungal activities. biomedpharmajournal.orgresearchgate.net For instance, some synthesized 2,6-disubstituted piperidine-4-one derivatives have demonstrated promising activity against both Gram-positive and Gram-negative bacteria. researchgate.net

Studies on various piperidine analogues have confirmed their potential as antibacterial agents. biointerfaceresearch.com For example, certain 2-piperidin-4-yl-benzimidazoles have been shown to inhibit the growth of clinically important bacteria, including both Gram-positive and Gram-negative strains, with low micromolar minimum inhibitory concentrations (MIC). Similarly, a novel pleuromutilin (B8085454) derivative incorporating a piperazine (B1678402) ring showed potent bactericidal effects against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov While the broad chemical class of piperidines is actively investigated for antibacterial properties, specific experimental data on the activity of this compound against Gram-positive and Gram-negative bacterial strains is not detailed in the reviewed literature.

Anti-Inflammatory Potential

Piperidine-containing compounds are recognized for their potential as anti-inflammatory agents. wisdomlib.org The anti-inflammatory effects of various piperidine derivatives have been demonstrated in both acute and chronic inflammation models. nih.gov For example, the compound 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride significantly reduced carrageenan-induced paw edema in rats and inhibited hyaluronidase-induced capillary permeability. nih.gov This suggests that the 4-hydroxy-4-phenyl-piperidine scaffold, which is structurally analogous to this compound, contributes to anti-inflammatory activity.

Further studies indicate that 4-Hydroxy-4-phenyl piperidine derivatives interact with trypsin, an enzyme implicated in inflammation, suggesting a possible mechanism for their anti-inflammatory effects. wisdomlib.org Additionally, research on 4-benzylpiperidine (B145979), which shares the benzylpiperidine core with the title compound, has shown that it possesses dose-dependent anti-inflammatory properties by inhibiting protein denaturation and proteinase activity in vitro. researchgate.net The synthesis of compounds by reacting molecules with 1-(4-(bromomethyl)benzyl)-piperidine further highlights the use of this benzylpiperidine moiety in creating potentially bioactive agents. mdpi.com While these findings point to the anti-inflammatory potential of this chemical family, specific in vitro studies evaluating the direct anti-inflammatory activity of this compound are not extensively documented.

Antipyretic and Antifungal Evaluations

While the piperidine nucleus is a common feature in many pharmacologically active compounds, there is no specific information available in the reviewed literature regarding the antipyretic evaluation of this compound.

In contrast, the antifungal potential of the broader piperidine class is well-explored. Piperidin-4-one derivatives have been shown to possess fungicidal properties. biomedpharmajournal.org Studies on six novel piperidine derivatives showed that while some displayed no activity, others demonstrated varying degrees of inhibition against fungi such as Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. researchgate.net The search for new antifungal agents has led to the synthesis of numerous heterocyclic compounds, including those with a piperidine core, due to their diverse biological activities. jocpr.com For instance, N-(4-halobenzyl)amides have been evaluated for their activity against various Candida species. mdpi.com Although the piperidine scaffold is a promising template for the development of novel antifungal drugs, specific data on the antifungal activity of this compound itself has not been reported. mdpi.comnih.gov

Antiviral Activity (e.g., HIV-1)

The development of novel antiviral agents often involves the exploration of heterocyclic compounds. For example, various pyrimidine (B1678525) derivatives have been tested for activity against viruses like the Hepatitis B virus (HBV). researchgate.net Other research has focused on different structures, such as 2-benzoxyl-phenylpyridine derivatives, which have shown inhibitory effects against Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7). nih.gov The antiviral properties of molecules can be highly specific, as seen with the 3'-amino derivative of (E)-5-(2-bromovinyl)-2'-deoxyuridine, which is a potent and selective inhibitor of herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV). nih.gov However, there is currently no specific in vitro research data available that evaluates the antiviral activity of this compound against HIV-1 or other viruses.

Antiplatelet Aggregation Effects

The piperidine scaffold is a key feature in compounds investigated for their effects on platelet aggregation. Notably, a study focused on derivatives of 4-(4'-bromophenyl)-4-piperidinol, a compound structurally similar to this compound, revealed significant antiplatelet activity. nih.gov One of the most active compounds identified in this study was 4-(4'-bromo-phenyl)-4-hydroxy-1-[2-(2″,4″-dimethoxyphenyl)-2-oxo-ethyl]-piperidinium bromide (PD5), which demonstrated a half-maximal inhibitory concentration (IC₅₀) of 0.06 mM against platelet-activating factor-induced aggregation. nih.gov

Furthermore, research into carbamoylpiperidine analogues identified N¹-[1-(4-bromobenzyl)-3-piperidino-carbonyl]-N⁴-(2-chlorophenyl)-piperazine hydrobromide as one of the most potent antiplatelet aggregating agents, active at a concentration of 0.06 µM. researchgate.net This compound contains the precise 1-(4-bromobenzyl)piperidine (B69257) moiety, strongly suggesting that this structural element is key to its high potency. The interest in piperidine and piperazine derivatives as antiplatelet agents stems from their potential to inhibit various pathways of platelet activation and recruitment. mdpi.comresearchgate.net

Below is a table summarizing the antiplatelet activity of a highly potent derivative containing the 1-(4-bromobenzyl)piperidine structure.

Compound NameActivity ConcentrationReference
N¹-[1-(4-bromobenzyl)-3-piperidino-carbonyl]-N⁴-(2-chlorophenyl)-piperazine hydrobromide0.06 µM researchgate.net
4-(4'-bromo-phenyl)-4-hydroxy-1-[2-(2″,4″-dimethoxyphenyl)-2-oxo-ethyl]-piperidinium bromideIC₅₀ = 0.06 mM nih.gov

Antioxidant Activity

Oxidative stress is implicated in numerous disease states, making the development of new antioxidants an active area of research. nih.gov Derivatives of 4'-4-bromophenyl-4'-piperidinol have been synthesized and evaluated as multifactorial agents, with some showing promise as good antioxidants. mdpi.com In a study of such derivatives, two compounds, designated AB11 and AB14, exhibited noteworthy antioxidant activity. mdpi.com

The antioxidant potential of these compounds was assessed, yielding the IC₅₀ values shown in the table below. These findings suggest that the 4-bromophenyl piperidinol core is a viable scaffold for developing compounds with significant antioxidant capabilities. The broader class of piperidine derivatives has also been reviewed for antioxidant potential, with studies showing that substitutions on the phenyl ring can significantly influence activity. scispace.com For instance, the presence of electron-donating groups often enhances free radical scavenging. scispace.com While 4-(4-bromophenyl)-2,2'-bipyridine itself showed insignificant antioxidant activity, its metal complexes displayed promising results. nih.govresearchgate.net

The table below presents the in vitro antioxidant activity for two 4'-4-bromophenyl-4'-piperidinol derivatives.

Compound IDAntioxidant Activity (IC₅₀)Reference
AB1126.38 µM mdpi.com
AB1423.99 µM mdpi.com

Investigation of Ion Channel Modulation

The piperidine ring is a structural feature in various compounds known to modulate the activity of ion channels. For example, Minoxidil, which contains a piperidine moiety, is known as a potassium channel opener, causing hyperpolarization of cell membranes. wikipedia.org

Structure Activity Relationship Sar Studies and Ligand Design

Impact of Substitutions on the Piperidine (B6355638) Ring and Aryl Moieties

The biological activity of 1-(4-bromobenzyl)piperidin-4-ol analogs is profoundly influenced by the nature and position of substituents on both the piperidine and the aromatic rings. These modifications can alter the molecule's size, shape, electronics, and lipophilicity, thereby affecting its binding affinity and selectivity for target proteins.

Influence of Bromine Position and Nature of Aromatic Substituents

The substitution pattern on the benzyl (B1604629) ring is a key determinant of biological activity. In a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine inhibitors of Protein Kinase B (PKB), the position of a halogen substituent on the benzyl ring significantly impacted potency and selectivity. For instance, moving a chloro group from the 4-position (para) to the 3-position (meta) led to a decrease in affinity for PKB. acs.org However, a 2-chloro (ortho) substitution, while also reducing affinity, improved selectivity over the related PKA kinase. acs.org Gratifyingly, a 2,4-dichloro substitution restored potency to a level similar to the original 4-chloro analog and resulted in high selectivity. acs.org

These findings suggest that for the this compound scaffold, the position of the bromine atom is crucial. The 4-position appears to be optimal for potent activity in many cases, likely engaging in favorable interactions within the target's binding pocket. Altering the bromine to the 2- or 3-position could disrupt these interactions or introduce steric hindrance.

Replacing the bromine atom with other substituents also modulates activity. The introduction of more electron-rich groups, such as methoxy (B1213986) (OMe) or trifluoromethoxy (OCF3), has been shown to yield compounds with good selectivity. acs.org In contrast, a bulky tert-butyl group at the 4-position can also be well-tolerated, leading to potent and selective inhibitors. acs.org The hydrophobic nature of substituents on the aromatic ring can also enhance binding affinity. For example, in a series of 4-anilidopiperidine analogues, replacing a phenyl group with a more hydrophobic naphthyl group resulted in greater binding affinities at both δ and μ opioid receptors. nih.gov

Table 1: Impact of Benzyl Ring Substitution on PKB Inhibition for 4-Benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine Analogs

Compound Analogue (Substituent on Benzyl) PKB IC50 (nM) PKA IC50 (nM) Selectivity (PKA/PKB)
4-Cl (Parent Compound 2 ) 28 780 28
3-Cl 46 280 6
2-Cl 44 2150 49
4-OCF3 35 660 19
3-OCF3 19 600 32
3-OMe 15 720 48
4-tBu 27 3400 126
2,4-Cl2 8.5 1300 153
2-Naphthylmethyl 7.0 490 70

Data sourced from a study on Protein Kinase B inhibitors, illustrating the effects of substitutions analogous to the this compound scaffold. acs.org

Role of the Benzyl Linker in Molecular Recognition

The N-benzyl piperidine (N-BP) motif is a cornerstone in drug discovery, valued for its structural flexibility and three-dimensional character. nih.gov The benzyl group is not merely a spacer; it actively participates in molecular recognition, often through crucial cation-π interactions with the target protein. nih.gov Computational studies on a class of influenza H1N1 virus inhibitors revealed a direct π-stacking interaction between the N-benzylpiperidine moiety and a phenylalanine residue in the viral hemagglutinin protein, which was critical for ligand binding. ub.edu

The length and conformational flexibility of the linker connecting the piperidine ring to the aromatic moiety are also significant factors. nih.gov In the development of mitofusin activators, modifying the linker length by even one or two carbons from the parent compound largely abolished activity, highlighting the importance of maintaining an optimal separation distance between the key pharmacophoric features. nih.gov Furthermore, introducing rigidity into the linker, for example by incorporating a cyclopropyl (B3062369) group, can lead to potent analogs by favorably pre-organizing the molecule for binding. nih.gov For the this compound scaffold, the methylene (B1212753) unit of the benzyl group provides a degree of rotational freedom that allows the molecule to adopt a favorable conformation within the binding site.

Stereochemical Aspects and Chiral Recognition

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, which are themselves chiral. The introduction of stereocenters into the this compound scaffold can lead to enantiomers or diastereomers with markedly different biological activities.

Enantiomeric Purity and Diastereomeric Control in SAR

While this compound itself is achiral, substitutions on the piperidine ring can introduce one or more chiral centers. For instance, the synthesis of (2S,3R,4S,6R)-3-methyl-4-alkyl-2,6-diarylpiperidin-4-ol highlights how specific stereoisomers can be selectively prepared. nih.gov The biological evaluation of such stereochemically pure compounds is essential, as different isomers can exhibit distinct pharmacological profiles. nih.gov

In the development of mitofusin activators based on a phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide scaffold, it was found that the biological activity resided specifically in the trans-R/R configuration. The corresponding cis-analog was biologically inactive. nih.gov This underscores the necessity of controlling diastereomeric and enantiomeric purity during SAR studies to correctly attribute biological activity to a specific stereoisomer.

Conformational Analysis and Bioactivity Correlation

The piperidine ring typically adopts a chair conformation. However, other conformations, such as the twist-boat, are also possible and can be relevant for biological activity. acs.org Studies on N-acylpiperidines have shown that while the chair conformation is generally more stable, protein-ligand interactions can stabilize the less favorable twist-boat conformation upon binding. acs.org

Pharmacophore Modeling for De Novo Ligand Design

Pharmacophore modeling is a powerful computational tool in drug design that identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. nih.gov This approach can be either ligand-based, where a model is derived from a set of known active molecules, or structure-based, utilizing the 3D structure of the biological target. nih.gov

A pharmacophore model for a this compound-based ligand would typically include key features such as a hydrogen bond acceptor (the hydroxyl group), a positive ionizable feature (the piperidine nitrogen), and an aromatic ring feature (the bromobenzyl group). In a study aimed at designing sigma receptor ligands, a pharmacophore model was used to identify promising alcohol analogues, including [1-(4-bromobenzyl) piperidin-4-yl] [4- fluorophenyl] methanol, which showed significant activity. researchgate.net

Such models serve as a 3D query to screen large virtual libraries of compounds for molecules that match the required pharmacophoric features, thus accelerating the discovery of novel hits. nih.gov Furthermore, these models can guide the de novo design of new ligands by providing a blueprint for the optimal spatial arrangement of functional groups, ensuring that newly designed molecules possess the necessary characteristics for potent and selective biological activity.

Rational Drug Design Strategies Based on this compound Scaffold

Target-Specific Ligand Optimization

The process of optimizing a ligand for a specific biological target involves iterative modifications of a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. The this compound scaffold provides a versatile platform for such optimization. Structure-activity relationship (SAR) studies on related analogs have provided valuable insights into the role of each component of the scaffold.

The piperidine ring is a common motif in many approved drugs, valued for its ability to introduce a basic nitrogen atom, which can be crucial for target binding and for modulating physicochemical properties like solubility. researchgate.netresearchgate.net The 4-hydroxyl group on the piperidine ring can act as both a hydrogen bond donor and acceptor, facilitating key interactions within a target's binding site.

Modifications often focus on the N-benzyl group. The nature and position of substituents on the phenyl ring can significantly influence biological activity. For instance, in the development of tyrosinase inhibitors, the presence of a 4'-fluorobenzyl moiety on a piperidine fragment was found to be crucial for inhibitory activity. researchgate.net This suggests that the electronic properties and size of the halogen at the para position of the benzyl ring are important determinants of binding affinity. Similarly, in a series of Protein Kinase B (PKB) inhibitors, a 4-chlorobenzyl group on a piperidine core was shown to be a potent and selective substitution. acs.org

Further SAR studies on related piperidinol analogs have demonstrated the importance of substitutions on both the piperidine ring and the aromatic ring for biological activities, such as anti-tuberculosis activity. nih.gov While these studies did not specifically use the 1-(4-bromobenzyl) group, they highlight the general principle that modifications at these positions can lead to significant changes in potency and selectivity. For example, in a series of anti-tuberculosis piperidinol compounds, the presence of chloro and trifluoromethyl groups on a phenyl ring attached to the 4-position of the piperidinol was critical for activity. nih.gov

The following table summarizes SAR findings from related piperidine-containing compounds, which can guide the optimization of ligands based on the this compound scaffold.

Scaffold/Analog Target Key Structural Features & Modifications Impact on Activity
4-(4-Fluorobenzyl)piperidineTyrosinase4'-Fluorobenzyl groupCrucial for inhibitory effects researchgate.net
4-(4-Chlorobenzyl)piperidine amineProtein Kinase B (PKB)4-Chlorobenzyl groupPotent and selective inhibition acs.org
Aryl piperidinolMycobacterium tuberculosis4-Chloro and 3-CF3 groups on the C4-phenyl ringSignificant for anti-tuberculosis activity nih.gov

These examples underscore the potential for fine-tuning the this compound scaffold for a variety of biological targets by systematically exploring different substituents on the benzyl ring and modifications to the piperidine core.

Fragment-Based Drug Design (FBDD) Approaches

Fragment-based drug design (FBDD) is a powerful strategy in modern drug discovery that begins with the identification of small, low-molecular-weight compounds, or "fragments," that bind weakly to a biological target. nih.gov These initial hits are then grown, linked, or combined to produce more potent, lead-like molecules. The this compound scaffold, with a molecular weight of 270.17 g/mol , fits the profile of a larger fragment or a scaffold that can be derived from fragment screening hits. chemscene.com

The individual components of this compound—the bromophenyl group, the benzyl linker, and the 4-hydroxypiperidine (B117109)—can each be considered as fragments that could be identified in a primary fragment screen. Once a fragment hit is identified, a process of "fragment growing" can be employed. For example, if the 4-bromobenzyl moiety was identified as a fragment that binds to a target, it could be "grown" by adding the piperidin-4-ol group to explore interactions with adjacent pockets in the binding site. youtube.com

Alternatively, if separate fragments corresponding to the bromobenzyl group and the piperidinol were found to bind in proximity within the target's active site, a "fragment linking" approach could be employed. youtube.com This would involve connecting these two fragments, potentially with a linker, to create a single, higher-affinity molecule. The this compound structure itself represents a successful example of linking a bromophenyl-containing fragment to a piperidine-based fragment.

The utility of the piperidine scaffold in FBDD has been demonstrated in the discovery of various enzyme inhibitors and receptor modulators. researchgate.netresearchgate.net The defined three-dimensional structure of the piperidine ring can serve as a rigid scaffold to orient appended functionalities in specific vectors to probe protein surfaces.

Mechanistic Investigations of Biological Action in Vitro

Elucidation of Molecular Targets at the Cellular Level

Research into the analogues of 1-(4-Bromobenzyl)piperidin-4-ol has identified several key molecular targets, suggesting that this class of compounds may interact with various proteins critical for cellular function.

Notably, piperidine (B6355638) derivatives have been identified as potent ligands for sigma receptors . nih.gov Specifically, certain piperidine/piperazine-based compounds exhibit high affinity for the sigma-1 receptor (S1R), a unique intracellular chaperone protein involved in cellular stress responses and neuronal signaling. nih.gov The structural similarity of this compound to these ligands suggests it may also target S1R.

Another significant molecular target for structurally related compounds is Protein Kinase B (PKB/Akt) . nih.govacs.org PKB is a central node in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell survival, proliferation, and growth. nih.govacs.org The discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective and potent inhibitors of PKB highlights the potential for piperidine-containing molecules to modulate this critical kinase. nih.gov

Furthermore, research has implicated piperidine analogues as inhibitors of Lysine Specific Demethylase 1 (LSD1) . nih.gov LSD1 is a histone-modifying enzyme that plays a critical role in regulating gene expression and is a validated target in oncology, particularly for acute myeloid leukemia. nih.gov The identification of 3-(Piperidin-4-ylmethoxy)pyridine derivatives as potent LSD1 inhibitors expands the potential target profile for this chemical scaffold. nih.gov

Analogues have also been investigated as antagonists for the histamine H3 receptor , suggesting a role in modulating neurotransmitter release. nih.gov Additionally, some piperidine-containing compounds have been explored as allosteric modulators of the Neurotensin Receptor 1 (NTSR1) , indicating a potential to influence G protein-coupled receptor signaling. acs.org

The table below summarizes the potential molecular targets identified through studies of analogues of this compound.

Molecular TargetCompound Class/AnaloguePotential Biological RoleReference
Sigma-1 Receptor (S1R)Piperidine/piperazine-based compoundsNeuromodulation, Cellular Stress Response nih.gov
Protein Kinase B (PKB/Akt)4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamidesCell Survival, Proliferation, Cancer nih.govacs.org
Lysine Specific Demethylase 1 (LSD1)3-(Piperidin-4-ylmethoxy)pyridine derivativesGene Expression, Oncology nih.gov
Histamine H3 ReceptorPiperidine analoguesNeurotransmission nih.gov
Neurotensin Receptor 1 (NTSR1)Quinazoline-based allosteric modulators with piperidine moietyGPCR Signaling acs.org

Detailed Analysis of Ligand-Receptor/Enzyme Interactions

The interaction of piperidine-based ligands with their molecular targets has been elucidated through a combination of experimental binding assays and computational modeling. These studies provide a detailed understanding of the structure-activity relationships (SAR) that govern binding affinity and selectivity.

For sigma-1 receptor ligands, docking analyses have revealed key interactions. The protonated piperidine nitrogen atom is often involved in a bidentate salt bridge with acidic residues such as Glu172 and Asp126 in the receptor's binding pocket. nih.gov Furthermore, a π-cation interaction between the ionized nitrogen and a phenylalanine residue (Phe107) can contribute to stabilizing the ligand-receptor complex. nih.gov The benzyl (B1604629) moiety, present in this compound, often occupies a hydrophobic pocket within the receptor. nih.gov

In the case of PKB/Akt inhibitors, X-ray crystallography has provided atomic-level insights into their binding mode. For instance, the 4-amino group of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides forms crucial hydrogen bonds with the side chain of Glu236 and the backbone carbonyl of Glu279 in the kinase domain. acs.org The substituted phenyl ring, analogous to the 4-bromobenzyl group, typically binds within a lipophilic pocket. acs.org

For LSD1 inhibitors, docking studies suggest that the protonated piperidin-4-ylmethoxy group forms strong interactions with an aspartate residue (Asp555) in the enzyme's active site, which is critical for inhibitory activity. nih.gov The aryl portion of the molecule, corresponding to the bromobenzyl group, contributes to binding through interactions with other residues in the active site. nih.gov

The following table details the key interactions observed for analogues of this compound with their respective targets.

TargetInteracting ResiduesType of InteractionAnalogue ClassReference
Sigma-1 ReceptorGlu172, Asp126, Phe107Salt bridge, π-cation interactionPiperidine/piperazine-based ligands nih.gov
Protein Kinase B (PKB/Akt)Glu236, Glu279Hydrogen bonds4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides acs.org
Lysine Specific Demethylase 1 (LSD1)Asp555Ionic interaction3-(Piperidin-4-ylmethoxy)pyridine derivatives nih.gov

Signaling Pathway Modulation by this compound Analogues

The binding of piperidine-based compounds to their molecular targets can lead to the modulation of downstream signaling pathways, ultimately affecting cellular processes.

As agonists of the sigma-1 receptor , piperidine analogues can influence a variety of signaling pathways. nih.gov S1R is known to modulate calcium signaling, ion channel function, and the activity of other signaling proteins, thereby impacting neuronal excitability and cell survival pathways. nih.gov

Inhibition of PKB/Akt by its piperidine-based inhibitors directly impacts the PI3K/AKT/mTOR pathway. nih.govacs.org This leads to the dephosphorylation of downstream targets of Akt, such as GSK3β and PRAS40, resulting in the inhibition of cell proliferation and the induction of apoptosis in cancer cells. nih.govacs.org The modulation of these biomarkers has been observed in cellular assays, confirming the on-target effect of these inhibitors. nih.govacs.org

Inhibitors of LSD1 have been shown to increase the cellular levels of H3K4me2, a key histone mark regulated by this enzyme. nih.gov This alteration in histone methylation can lead to changes in gene expression, ultimately affecting cell differentiation and proliferation, particularly in leukemia cells. nih.gov

The table below outlines the signaling pathways modulated by analogues of this compound and the resulting cellular outcomes.

Modulated PathwayMolecular TargetCellular OutcomeAnalogue ClassReference
PI3K/AKT/mTORPKB/AktInhibition of proliferation, induction of apoptosis4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides nih.govacs.org
Histone MethylationLSD1Altered gene expression, inhibition of proliferation3-(Piperidin-4-ylmethoxy)pyridine derivatives nih.gov
Neuromodulatory SignalingSigma-1 ReceptorModulation of neuronal excitability and cell survivalPiperidine/piperazine-based ligands nih.gov

Metabolic Pathways and Biotransformation in Vitro Models

Enzymatic Biotransformation in Hepatic Microsomes

Hepatic microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of CYP enzymes and are a standard in vitro tool for studying drug metabolism. For compounds containing an N-benzylpiperidine moiety, N-dealkylation is a common and often major biotransformation pathway catalyzed by CYPs. acs.orgnih.gov This reaction involves the oxidation of the carbon atom adjacent to the piperidine (B6355638) nitrogen, leading to the cleavage of the benzyl (B1604629) group.

The primary enzymatic reaction for 1-(4-Bromobenzyl)piperidin-4-ol in hepatic microsomes is expected to be N-debenzylation. This process would result in the formation of an unstable carbinolamine intermediate, which then spontaneously cleaves to yield piperidin-4-ol and 4-bromobenzaldehyde. The latter is susceptible to further rapid oxidation to 4-bromobenzoic acid by enzymes such as aldehyde dehydrogenases present in liver fractions.

Studies on a wide range of N-substituted piperidine compounds have shown that CYP3A4 is a major isoform responsible for catalyzing N-dealkylation reactions. nih.gov Other isoforms, such as CYP2D6, can also be involved, although their contribution can be substrate-dependent. nih.gov Another potential, though likely minor, metabolic route is the aromatic hydroxylation of the bromobenzyl ring, a reaction also mediated by CYP enzymes. nih.gov

Table 1: Predicted Major Metabolic Reactions in Hepatic Microsomes

Reaction Type Proposed Key Enzyme Family Structural Moiety Involved Predicted Outcome
N-Debenzylation Cytochrome P450 (CYP3A4) N-benzyl bond Cleavage of the benzyl group
Aromatic Hydroxylation Cytochrome P450 4-Bromobenzyl ring Addition of a hydroxyl group
Aldehyde Oxidation Aldehyde Dehydrogenase (ALDH) Aldehyde intermediate Conversion to carboxylic acid

Identification of Key Metabolites in Isolated Biological Systems

Based on the predicted enzymatic transformations, several key metabolites of this compound can be hypothesized in isolated systems like hepatic microsomes or S9 fractions. The identification of these metabolites would typically be performed using techniques like liquid chromatography-mass spectrometry (LC-MS).

The principal metabolite resulting from N-debenzylation would be piperidin-4-ol . The other product of this cleavage, 4-bromobenzaldehyde , is often transient and quickly oxidized to the more stable 4-bromobenzoic acid . Aromatic hydroxylation would lead to the formation of 1-(4-bromo-X-hydroxybenzyl)piperidin-4-ol , where the hydroxyl group could be positioned ortho or meta to the bromomethyl group on the aromatic ring.

Table 2: Predicted Key Metabolites of this compound

Metabolite Name Parent Pathway Structure
Piperidin-4-ol N-Debenzylation C₅H₁₁NO
4-Bromobenzaldehyde N-Debenzylation (Intermediate) C₇H₅BrO
4-Bromobenzoic Acid Aldehyde Oxidation C₇H₅BrO₂
1-(4-bromo-X-hydroxybenzyl)piperidin-4-ol Aromatic Hydroxylation C₁₂H₁₆BrNO₂

Stability in Biological Buffers and Media

The chemical stability of a compound in aqueous buffers and cell culture media is crucial for the interpretation of in vitro assays. These studies are typically conducted by incubating the compound in various solutions at a controlled temperature (e.g., 37°C) and measuring its concentration over time.

While specific stability data for this compound are not available, compounds of this class are generally stable under the pH and temperature conditions of standard biological buffers like phosphate-buffered saline (PBS) and cell culture media. nih.govaimspress.com The purpose of such a stability test is to ensure that any observed loss of the parent compound in a metabolic assay is due to enzymatic activity and not to chemical degradation. nih.gov Factors that can influence stability include pH, temperature, light exposure, and the presence of reactive species in the medium. researchgate.net For example, significant pH variations can affect the ionization state of the piperidine nitrogen, which could potentially influence its reactivity, though typically not leading to degradation under standard buffered conditions. dissolutiontech.com

Table 3: Typical Conditions for In Vitro Stability Assessment

Parameter Typical Condition Rationale
Buffer/Medium Phosphate-Buffered Saline (PBS), pH 7.4; Cell Culture Medium (e.g., DMEM) Mimics physiological pH and conditions of in vitro assays. aimspress.comdissolutiontech.com
Temperature 37°C Simulates physiological body temperature.
Incubation Time 0 to 24 hours (or longer) To assess degradation over the course of a typical experiment.
Analysis Method LC-MS/MS Provides sensitive and specific quantification of the parent compound.

Future Directions and Therapeutic Potential

Development of Novel Piperidine-Based Chemical Probes

The development of chemical probes is essential for elucidating biological pathways and validating new drug targets. Piperidine (B6355638) derivatives, including analogs of 1-(4-Bromobenzyl)piperidin-4-ol, are excellent candidates for this purpose. Their high affinity and selectivity for specific biological targets, such as sigma receptors, make them ideal for modification into probes. nih.gov

A key application is the development of radiotracers for non-invasive imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computerized Tomography (SPECT). For instance, N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, which share the core 1-benzylpiperidine (B1218667) structure, have demonstrated high affinity for sigma-1 receptors. nih.gov Their nanomolar binding affinity suggests they could be labeled with isotopes (e.g., ¹¹C or ¹⁸F) to create probes for imaging sigma receptor distribution and density in the brain, which is crucial for studying neurological disorders. nih.gov The bromo-substituent on the benzyl (B1604629) ring of this compound could be strategically replaced with a radioisotope for similar applications.

Exploration of New Pharmacological Avenues

While the initial interest in piperidine derivatives has often been centered on their central nervous system (CNS) activity, their therapeutic potential is far broader. The piperidine heterocycle is a versatile scaffold found in drugs for a wide array of conditions, including cancer, infectious diseases, and Alzheimer's disease. researchgate.netencyclopedia.pub

Research into related piperidine structures has opened up several new pharmacological avenues that could be explored for analogs of this compound:

Antiviral Activity : Based on a pharmacophore model, novel piperidine-4-carboxamide derivatives have been designed and synthesized as potent inhibitors of the CCR5 receptor, a key co-receptor for HIV entry into cells. nih.gov This suggests that the 1-(4-bromobenzyl)piperidine (B69257) scaffold could be adapted to target viral entry mechanisms.

Anti-infective Agents : A library of piperidinol analogs was screened for anti-tuberculosis activity, identifying compounds with significant efficacy. nih.gov This highlights the potential for developing new classes of antibiotics based on this scaffold.

Enzyme Inhibition : Chemical exploration of the 4-benzylpiperidine (B145979) fragment has led to the discovery of potent tyrosinase inhibitors, which are of interest for treating skin hyperpigmentation disorders and in the development of melanoma therapeutics. nih.gov

The presence of the piperidine ring is known to enhance membrane permeability and metabolic stability, making these compounds attractive for targeting a wide range of biological systems. researchgate.net

Integration of Computational and Experimental Approaches in Drug Discovery

Modern drug discovery heavily relies on the synergy between computational (in-silico) methods and experimental validation. nih.govnih.gov This integrated approach is particularly valuable for accelerating the development of piperidine-based drugs. Computational tools such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and pharmacophore modeling allow for the rational design and prioritization of candidate molecules before their costly and time-consuming synthesis. mdpi.comsciforschenonline.org

Several studies on piperidine derivatives illustrate this integration:

QSAR Studies : For a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, Hansch-type QSAR studies were used to understand how different substituents on the aromatic ring influence binding affinity at sigma-1 and sigma-2 receptors. nih.gov This allows researchers to predict the activity of new analogs before synthesis.

Pharmacophore Modeling : A putative 'Y shape' pharmacophore model for CCR5 inhibitors guided the design of a new series of piperidine-4-carboxamide derivatives with potent anti-HIV-1 activity. nih.gov

Molecular Docking : To understand how newly synthesized piperidine derivatives inhibit the tyrosinase enzyme, computational docking studies were performed to clarify their binding mode within the enzyme's active site. nih.gov

This iterative cycle, where computational predictions guide experimental work and experimental results refine computational models, is a powerful strategy for optimizing lead compounds derived from the this compound scaffold. nih.gov

Design of Next-Generation Analogues with Enhanced Selectivity and Potency

The ultimate goal in drug design is to create molecules with high potency for their intended target and high selectivity over other related targets to minimize side effects. Structure-Activity Relationship (SAR) and structure-guided design are the cornerstones of this effort. nih.govnih.gov The this compound structure offers multiple points for chemical modification to fine-tune its pharmacological profile.

Key SAR insights from related piperidine series can guide the design of next-generation analogues:

Aromatic Substitution : Studies on sigma receptor ligands showed that the position of substituents on the aromatic ring is critical for affinity and selectivity. For several analogues, substitution at the 3-position resulted in higher affinity for both sigma-1 and sigma-2 receptors compared to 2- or 4-substituted versions. nih.gov Halogen substitutions, such as the bromine in this compound, were found to generally increase affinity for sigma-2 receptors. nih.gov

Linker Modification : The linker connecting the core piperidine to other functional groups can be altered. In the development of Protein Kinase B (PKB) inhibitors, moving from a 4-amino-4-benzylpiperidine to a 4-aminopiperidine-4-carboxamide (B8721957) structure was crucial for improving oral bioavailability and in vivo activity. acs.org

Systematic Modification : A systematic study of 1-aralkyl-4-benzylpiperidine derivatives, where the aralkyl group was modified, revealed significant variations in affinity and selectivity for sigma receptors, with some compounds also showing high affinity for serotonin (B10506) 5-HT(1A) receptors, suggesting potential as atypical antipsychotics. nih.gov

These findings provide a rational basis for modifying the this compound scaffold to enhance its potency and selectively direct its activity toward a desired pharmacological target.

Table of SAR Findings for N-(1-benzylpiperidin-4-yl)phenylacetamide Analogues at Sigma Receptors nih.gov

Substituent Position on Phenylacetamide RingGeneral Effect on Sigma-1 AffinityGeneral Effect on Sigma-2 AffinitySelectivity Trend (Sigma-1 vs. Sigma-2)
3-Position (Cl, Br, F, NO₂, OMe)Higher AffinityHigher Affinity3 > 2 ≈ 4
Halogen (Cl, Br, F)Maintained AffinityIncreased AffinityDecreased
Electron-donating (OH, OMe, NH₂)Moderate AffinityWeak or Negligible AffinityIncreased
2-FluoroHigh Affinity (Ki = 3.56 nM)Low Affinity (Ki = 667 nM)Highest Selectivity

Q & A

Q. What are the recommended synthetic routes for 1-(4-Bromobenzyl)piperidin-4-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer :
    The synthesis typically involves nucleophilic substitution or reductive amination. For example, a multi-step approach may include:
    • Bromobenzyl Group Introduction : Reacting piperidin-4-ol with 4-bromobenzyl bromide in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 80°C for 12 hours.
    • Hydroxyl Protection : Protecting the hydroxyl group with a tert-butyl carbamate (Boc) group via reaction with Boc anhydride and DMAP in dichloromethane .
      Yield optimization requires strict anhydrous conditions and inert gas (N₂/Ar) to prevent side reactions. Purity is confirmed via HPLC (≥95%) and NMR .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • Methodological Answer :
    • ¹H/¹³C NMR : Key signals include:
  • Piperidine protons: δ 3.5–3.7 ppm (N-CH₂), δ 1.6–2.1 ppm (piperidine ring protons).
  • Aromatic protons: δ 7.2–7.4 ppm (4-bromobenzyl group) .
    • HRMS : Molecular ion peak at m/z 283.05 (C₁₂H₁₅BrNO⁺) .
    • X-ray Crystallography : For absolute configuration confirmation, SHELX software is recommended for refinement .

Q. What are the primary physicochemical properties of this compound, and how do they affect solubility and reactivity?

  • Methodological Answer :
    • LogP : ~2.1 (calculated), indicating moderate lipophilicity.
    • pKa : The hydroxyl group (pKa ~10) and tertiary amine (pKa ~8.5) influence pH-dependent solubility.
    • Thermal Stability : Decomposes at ~250°C (DSC/TGA data).
      Solubility is highest in polar aprotic solvents (e.g., DMSO). Reactivity at the bromine site is critical for further functionalization via Suzuki coupling .

Advanced Research Questions

Q. How does this compound interact with biological targets (e.g., GPCRs), and what assays validate its pharmacological activity?

  • Methodological Answer :
    • Radioligand Binding Assays : Measure affinity (Ki) using ³H-LSD for serotonin receptors (e.g., 5-HT1F). Reported Ki values range from 11–343 nM, with selectivity over 5-HT1A .
    • cAMP Inhibition Assays : HEK293T cells transfected with 5-HT1F cDNA show dose-dependent cAMP reduction (EC₅₀ = 0.1 nM for serotonin antagonism) .
    • Functional Selectivity : Use β-arrestin recruitment assays to distinguish biased signaling .

Q. What strategies resolve contradictions in biological activity data across different studies (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :
    • Batch Purity Analysis : Contaminants (e.g., unreacted 4-bromobenzyl bromide) may skew results. Use LC-MS to verify compound integrity.
    • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or serum concentrations can alter potency. Standardize protocols using control ligands (e.g., serotonin for 5-HT1F).
    • Metabolic Stability : Assess hepatic microsomal stability to rule out rapid degradation in certain models .

Q. How can structure-activity relationship (SAR) studies optimize this compound for enhanced target specificity?

  • Methodological Answer :
    • Substitution at Bromine : Replace bromine with electron-withdrawing groups (e.g., -CF₃) to modulate receptor binding .
    • Piperidine Modifications : Introduce methyl groups at C3/C5 to restrict ring conformation and improve selectivity (Table 1).
    • Hydroxyl Group Derivatization : Acetylation reduces polarity, enhancing blood-brain barrier penetration .

Q. Table 1: SAR of this compound Derivatives

ModificationTarget Affinity (Ki, nM)Selectivity (5-HT1F vs. 5-HT1A)
Parent Compound1130-fold
C3-Methyl Derivative850-fold
Bromine → CF₃1525-fold
Acetylated Hydroxyl2210-fold
Data adapted from radioligand binding assays .

Methodological Challenges

Q. What crystallographic techniques are suitable for resolving the stereochemistry of this compound?

  • Methodological Answer :
    • SHELXL Refinement : Use high-resolution (<1.0 Å) X-ray data. Anisotropic displacement parameters clarify bromine and hydroxyl group positions .
    • Twinned Data Handling : For crystals with merohedral twinning, SHELXD is recommended for structure solution .
    • Hydrogen Bond Analysis : Identify key interactions (e.g., O-H⋯N) to confirm intramolecular stabilization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromobenzyl)piperidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-(4-Bromobenzyl)piperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.